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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and practical protocols for the
utilization of TAT-amide and other cell-penetrating peptides (CPPs) for the delivery of CRISPR-
Cas9 ribonucleoprotein (RNP) complexes into mammalian cells for gene editing purposes.

Application Notes
Introduction

The CRISPR-Cas9 system has emerged as a powerful tool for precise genome editing.
However, the efficient and safe delivery of the Cas9 protein and single-guide RNA (sgRNA) into
target cells remains a significant challenge. Viral delivery methods, while efficient, raise safety
concerns such as immunogenicity and insertional mutagenesis. Non-viral delivery strategies,
including the use of cell-penetrating peptides (CPPs), offer a promising alternative. The trans-
activator of transcription (TAT) peptide, derived from the HIV-1 TAT protein, is a well-
characterized CPP known for its ability to translocate across the plasma membrane and deliver
a variety of cargo molecules, including proteins and nucleic acids. This document focuses on
the application of TAT-amide and similar CPPs for the delivery of Cas9 RNP for targeted gene
modification.

Mechanism of Action
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TAT-mediated delivery of CRISPR-Cas9 RNP typically involves the formation of a non-covalent
complex between the positively charged TAT peptide and the negatively charged Cas9/sgRNA

RNP. This complex is then internalized by cells through endocytosis. Once inside the

endosome, the TAT peptide facilitates the escape of the RNP into the cytoplasm. The nuclear

localization signal (NLS) inherent to the Cas9 protein then directs the complex to the nucleus,

where it can access the genomic DNA and perform the targeted gene editing.

Data Presentation: Performance of CPP-Mediated
CRISPR-Cas9 Delivery

The following tables summarize the quantitative data on the efficiency and cytotoxicity of CPP-

mediated delivery of genome editing tools from various studies.

Table 1. Gene Editing Efficiency of CPP-Mediated Cas9 and TALEN Delivery

Delivery Gene Editing
. Target ) L

Vehicle/Metho Cell Line Efficiency (% Reference
GenelLocus

d Indels)

Cas9-m9R + Ramakrishna et
CCR5 HEK293T 16%

SgRNA:9R al., 2014[1]

Cas9-m9R + Ramakrishna et
CCR5 HelLa 5.5%

sgRNA:9R al., 2014[1]

R9-conjugated Liu et al., 2014[2]
CCR5 Hela ~15-20%

TALENSs [3]

R9-conjugated ]
BMPR1A HEK293 ~10-15% Liu et al., 2014[2]

TALENSs

PEIl-coated DNA
N/A N/A ~28% Sun et al., 2015a

nanocages

, 47.4%

PLNP delivery ) Zhang et al.,
PLK-1 A375 (transfection

system o 2017

efficiency)

LNP formulation ) >97% (protein )

TTR Mouse Liver Finn et al., 2018

(in vivo)

reduction)
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Table 2: Cytotoxicity of CPP-Mediated Delivery

Delivery o
. . Cytotoxicity/C
Vehicle/Metho Cell Line Assay L Reference
ell Viability
d
R9-conjugated Did not affect cell )
HelLa N/A o Liu et al., 2014
TALENS viability
_ _ HEK293T o
Lipopeptide ) Low cytotoxicity
stoplight, eGFP MTS assay
(C18:1-LAHS5) observed
HEPA 1-6

Experimental Protocols

Protocol 1: Preparation of TAT-Cas9/sgRNA
Ribonucleoprotein (RNP) Complex

This protocol describes the formation of the TAT-Cas9/sgRNA RNP complex for subsequent
delivery into mammalian cells.

Materials:

» Purified Cas9 protein with a Nuclear Localization Signal (NLS)

Synthetic sgRNA targeting the gene of interest

TAT-amide peptide (e.g., C-terminal amide)

Nuclease-free water

RNP formation buffer (e.g., 20 mM HEPES, 150 mM KCI, 1 mM MgCl2, 10% glycerol, pH
7.5)

Procedure:

o sgRNA Preparation: Resuspend the lyophilized synthetic sgRNA in nuclease-free water to a
stock concentration of 100 puM. Store at -80°C.
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o Cas9 Protein Preparation: Dilute the purified Cas9 protein in RNP formation buffer to a
working concentration of 20 uM. Store on ice.

e RNP Formation:

o In a nuclease-free microcentrifuge tube, combine the Cas9 protein and sgRNA at a molar
ratio of 1:1.2. For a typical reaction, mix 1 pL of 20 uM Cas9 protein with 1.2 pL of 20 uM
SgRNA.

o Gently mix by pipetting and incubate at room temperature for 15 minutes to allow for RNP
complex formation.

o TAT-RNP Complexation:
o Prepare a stock solution of TAT-amide peptide in nuclease-free water (e.g., 1 mM).

o Add the TAT-amide peptide to the pre-formed RNP complex at a desired molar ratio (e.g.,
20:1 TAT:RNP).

o Gently mix and incubate at room temperature for 30 minutes to allow for the formation of
the TAT-RNP complex.

Protocol 2: Delivery of TAT-RNP Complex into Adherent
Mammalian Cells

This protocol details the procedure for delivering the TAT-RNP complex into adherent cells,
such as HEK293T or Hela cells.

Materials:

Adherent cells (e.g., HEK293T, HelLa)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Opti-MEM | Reduced Serum Medium

TAT-RNP complex (from Protocol 1)
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o 24-well tissue culture plate
Procedure:

o Cell Seeding: The day before transfection, seed the adherent cells in a 24-well plate at a
density that will result in 70-80% confluency on the day of transfection.

e Transfection:

[¢]

On the day of transfection, gently aspirate the culture medium from the cells.
o Wash the cells once with pre-warmed PBS.

o Prepare the transfection solution by diluting the TAT-RNP complex in Opti-MEM. The final
concentration of the RNP complex should be optimized for the specific cell type (typically
in the range of 50-200 nM).

o Add the transfection solution to the cells.
o Incubate the cells at 37°C in a COZ2 incubator for 4 hours.
e Post-Transfection:
o After the 4-hour incubation, add complete culture medium to the wells.

o Continue to incubate the cells for 48-72 hours to allow for gene editing to occur.

Protocol 3: T7 Endonuclease | (T7E1) Assay for Gene
Editing Efficiency

This protocol is for the semi-quantitative assessment of on-target gene editing efficiency by
detecting insertions and deletions (indels).

Materials:
e Genomic DNA isolated from treated and control cells

» PCR primers flanking the target site
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o Taq DNA polymerase and dNTPs

e T7 Endonuclease | and corresponding reaction buffer
e Agarose gel and electrophoresis equipment
Procedure:

o Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract
genomic DNA using a commercially available Kkit.

e PCR Amplification:

o Amplify the target genomic region using PCR with primers that flank the sgRNA target site.
The expected PCR product size should be between 400-800 bp.

o Run a small aliquot of the PCR product on an agarose gel to confirm successful
amplification.

e Heteroduplex Formation:

o In a PCR tube, mix approximately 200 ng of the purified PCR product with the T7E1
reaction buffer.

o Denature the PCR product by heating to 95°C for 5 minutes.

o Re-anneal the DNA by slowly cooling the reaction to room temperature. This allows for the
formation of heteroduplexes between wild-type and mutated DNA strands.

e T7E1 Digestion:
o Add 1 pL of T7 Endonuclease | to the re-annealed PCR product.
o Incubate at 37°C for 15-30 minutes.

e Analysis:
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o Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA
fragments in addition to the undigested PCR product indicates the presence of indels.

o Quantify the band intensities to estimate the percentage of gene modification.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability and the
potential cytotoxicity of the delivery method.

Materials:

Cells treated with the TAT-RNP complex

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

96-well plate and plate reader
Procedure:

o Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of
the TAT-RNP complex as described in Protocol 2. Include untreated cells as a negative
control and cells treated with a known cytotoxic agent as a positive control.

o MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 pL of MTT
solution (5 mg/mL in PBS) to each well.

 Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the
yellow MTT to purple formazan crystals.

¢ Solubilization: Add 100 L of the solubilization solution to each well to dissolve the formazan
crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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